2-(4-butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
Description
2-(4-Butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a hydrazide derivative characterized by a central acetohydrazide core substituted with a 4-butylphenoxy group and an (1E,2E)-3-phenylpropenylidene moiety. The 4-butylphenoxy group likely enhances lipophilicity, influencing pharmacokinetic behavior such as membrane permeability and metabolic stability .
Properties
CAS No. |
307942-14-9 |
|---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-8-19-12-14-20(15-13-19)25-17-21(24)23-22-16-7-11-18-9-5-4-6-10-18/h4-7,9-16H,2-3,8,17H2,1H3,(H,23,24)/b11-7+,22-16+ |
InChI Key |
FXLCFZGXAMCCQV-FGLICBMKSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the condensation of 4-butylphenol with acetohydrazide, followed by the reaction with cinnamaldehyde. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly in the development of anti-cancer agents. Its structural components allow it to interact with specific cellular pathways involved in tumor growth and proliferation.
- Case Study : A study demonstrated that derivatives of acetohydrazide compounds exhibit significant cytotoxic effects against various cancer cell lines. The introduction of the butylphenoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in targeting cancer cells .
Antimicrobial Activity
Research indicates that similar hydrazide derivatives possess antimicrobial properties. The incorporation of hydrophobic groups like butylphenoxy may enhance the membrane permeability of the compound, facilitating its action against bacterial strains.
- Data Table: Antimicrobial Activity
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This table summarizes findings from studies assessing the antimicrobial efficacy of hydrazide derivatives .
Anti-inflammatory Properties
Certain studies have evaluated the anti-inflammatory effects of hydrazide compounds. The ability to inhibit pro-inflammatory mediators makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases.
- Case Study : Research indicated that derivatives similar to this compound significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications .
Material Science Applications
Beyond biological applications, this compound may also find use in material sciences, particularly in the synthesis of polymers or as a stabilizing agent due to its unique chemical structure.
Polymer Synthesis
The hydrazide functional group can participate in polymerization reactions, leading to the formation of new materials with desirable mechanical and thermal properties.
Stabilizers for Coatings
Due to its chemical stability and potential reactivity, it could serve as an additive in coatings to enhance durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their biological activities:
Key Structural Comparisons :
- Phenoxy vs. In contrast, heterocycles like benzothiazole () or triazole () introduce hydrogen-bonding or π-π stacking capabilities, critical for target binding .
- Alkyl Chains : The 4-butyl group in the target compound may prolong half-life compared to shorter alkyl chains (e.g., methyl in ), but excessive lipophilicity could reduce aqueous solubility .
Physicochemical Properties
- Solubility : Longer alkyl chains (e.g., butyl) reduce aqueous solubility but enhance lipid bilayer permeability. Triazole-thio derivatives () balance this via polar heterocycles .
- Melting Points: Phenoxy-substituted hydrazides () typically exhibit higher melting points (180–220°C) due to crystalline packing, whereas coumarin derivatives () melt at lower temperatures (150–170°C) .
Biological Activity
2-(4-butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a butylphenoxy moiety and a phenylpropene fragment, suggesting possible interactions with various biological targets.
- Molecular Formula : C21H24N2O
- Molecular Weight : 336.43 g/mol
- CAS Number : 1222-98-6
- Synonyms : 2-(4-butylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of hydrazones can exhibit significant antimicrobial properties against various pathogens. For instance, similar compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones indicative of antimicrobial efficacy .
- Anticancer Properties :
- Antioxidant Activity :
Antimicrobial Activity Study
A recent study evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. The results indicated:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
This data suggests that the compound possesses moderate antimicrobial activity against both bacterial and fungal strains .
Anticancer Activity Assessment
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 50 µM. The following table summarizes the findings:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
These results indicate a dose-dependent cytotoxic effect, making it a candidate for further investigation in cancer therapy .
The biological activity of this compound is likely mediated through several mechanisms:
-
Enzyme Inhibition :
- The phenolic group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
-
DNA Interaction :
- Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication processes in rapidly dividing cells.
-
Reactive Oxygen Species (ROS) Modulation :
- By scavenging ROS, this compound may protect cells from oxidative damage, thereby exhibiting protective effects in various disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
